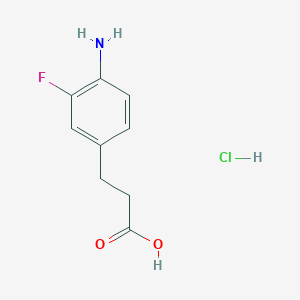

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride, commonly known as AFPA, is a synthetic amino acid derivative. AFPA has been extensively studied for its potential use in scientific research. AFPA is a non-natural amino acid and is not found in nature. It is synthesized in the laboratory using specific methods.

Applications De Recherche Scientifique

Molecular Structure and Synthesis Techniques

Research has delved into the molecular structure and synthesis techniques of related compounds, offering insights into their chemical properties and potential applications. For instance, studies on the vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid and fluorinated building block in synthesis, have utilized ab initio and DFT computations. These studies aid in understanding the compound's intra- and intermolecular interactions, highlighting its role in enhancing molecular design for various applications (Pallavi & Tonannavar, 2020).

Antibacterial and Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial activity of derivatives containing 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride. For example, compounds synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, converted into derivatives with antimicrobial properties, exhibited significant activity against Staphylococcus aureus and Mycobacterium luteum (Mickevičienė et al., 2015).

Biosynthetic Incorporation and Fluorescent Properties

The biosynthetic incorporation of fluorophores into proteins at defined sites for studying protein structure and dynamics in vitro and in vivo represents another application. A study demonstrated the genetic encoding of a fluorescent amino acid, showcasing the potential of such compounds in biochemical and cellular studies (Summerer et al., 2006).

Corrosion Inhibition

Compounds related to this compound have been investigated for their corrosion inhibition properties. For instance, the inhibition performance of certain organic compounds on mild steel in hydrochloric acid medium has been tested, showing high inhibition efficiency and potential applications in protecting metallic materials from corrosion (Bentiss et al., 2009).

Synthesis of New Biological Active Molecules

The synthesis of new biological active molecules, incorporating fluorine-containing compounds for potential antibacterial agents, demonstrates the utility of this compound and its derivatives in drug discovery and development. These compounds, due to their pharmacophores, exhibit promising antibacterial activities, paving the way for the development of new therapeutic agents (Holla, Bhat, & Shetty, 2003).

Mécanisme D'action

Target of Action

The compound is a fluorinated building block, which suggests it may be used in the synthesis of more complex molecules .

Mode of Action

As a fluorinated compound, it may interact with its targets through the unique properties of fluorine, such as its high electronegativity and small atomic radius .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . For 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride, these factors could include pH, temperature, and the presence of other molecules in the environment .

Propriétés

IUPAC Name |

3-(4-amino-3-fluorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-5-6(1-3-8(7)11)2-4-9(12)13;/h1,3,5H,2,4,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJAFBCBKJNHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2744282.png)

![(7-Methoxybenzofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2744292.png)

![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2744297.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2744301.png)

![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)